![molecular formula C17H16N2O2 B5737581 N-[2-(acetylamino)phenyl]-3-phenylacrylamide CAS No. 6164-25-6](/img/structure/B5737581.png)
N-[2-(acetylamino)phenyl]-3-phenylacrylamide
Overview
Description
N-[2-(acetylamino)phenyl]-3-phenylacrylamide, also known as AP-PA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. AP-PA is a derivative of the natural compound curcumin, which is found in turmeric and has been studied for its anti-inflammatory and antioxidant properties. In
Scientific Research Applications
N-[2-(acetylamino)phenyl]-3-phenylacrylamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its neuroprotective effects, as it has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been studied for its anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of N-[2-(acetylamino)phenyl]-3-phenylacrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound has been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the migration and invasion of cancer cells. In animal models of Alzheimer's disease, this compound has been shown to improve cognitive function and protect neurons from oxidative stress. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-[2-(acetylamino)phenyl]-3-phenylacrylamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for the study of N-[2-(acetylamino)phenyl]-3-phenylacrylamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative diseases, and inflammatory diseases. Additionally, further studies are needed to explore the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds.
In conclusion, this compound is a chemical compound with potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. The synthesis method of this compound involves the reaction of 2-acetylaminoacetophenone with cinnamaldehyde in the presence of a base. The mechanism of action of this compound is believed to involve the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. This compound has several advantages for lab experiments, including its high purity and stability, but also has some limitations, including its limited solubility and potential toxicity. There are several future directions for the study of this compound, including the development of more efficient synthesis methods and the exploration of its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of N-[2-(acetylamino)phenyl]-3-phenylacrylamide involves the reaction of 2-acetylaminoacetophenone with cinnamaldehyde in the presence of a base. The reaction proceeds through a Michael addition reaction followed by an intramolecular cyclization to form the final product. This method has been optimized to achieve high yields of pure this compound.
Properties
IUPAC Name |
(E)-N-(2-acetamidophenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13(20)18-15-9-5-6-10-16(15)19-17(21)12-11-14-7-3-2-4-8-14/h2-12H,1H3,(H,18,20)(H,19,21)/b12-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXJWIKTWHHCKR-VAWYXSNFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358045 | |
| Record name | STK203797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6164-25-6 | |
| Record name | STK203797 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


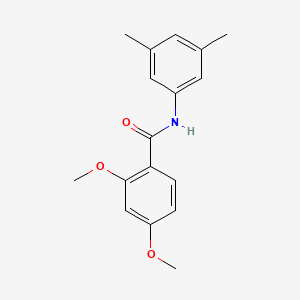
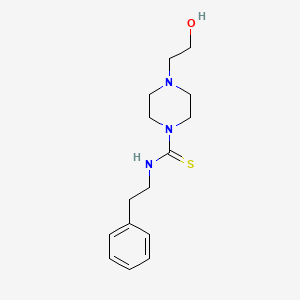
![3-fluoro-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5737509.png)
![2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5737523.png)
![2-methoxy-6-methyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5737530.png)
![3-fluoro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5737534.png)

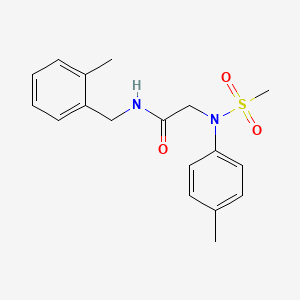
![10-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5737560.png)
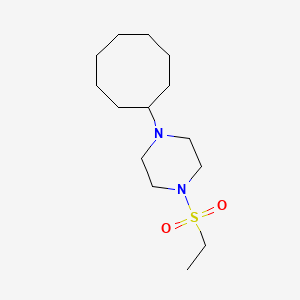
![3-[2-(4-bromophenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5737573.png)
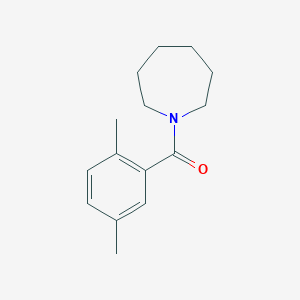
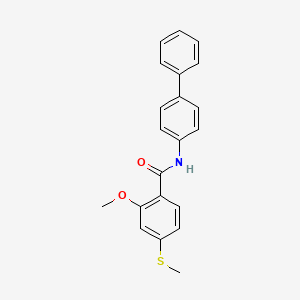
![5-[(benzylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5737600.png)
